Diflufenican-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflufenican-d3 is the deuterium labeled Diflufenican . It is a contact, selective herbicide used to specifically control some broad-leaved weeds .
Physical And Chemical Properties Analysis
Diflufenican-d3 has a density of 1.4±0.1 g/cm3 . Its boiling point is 376.2±42.0 °C at 760 mmHg . The flash point is 181.3±27.9 °C . The vapor pressure is 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Herbicide Efficacy : Diflufenican is a highly effective residual herbicide used for weed control in cereals. It shows a consistent steady decline each year without accumulation over a four-year period in soil, and no significant residues were found in wheat or maize crops (Conte et al., 1998).
Biochemical Impact : Diflufenican not only inhibits carotenoid synthesis but also affects acyl lipid metabolism, suggesting an impact on fatty acid synthesis in plants. This underlines its potential broader biochemical impacts beyond its primary use as a herbicide (Ashton et al., 1992).
Resistance Mechanisms : Resistance to diflufenican in oriental mustard is attributed to a specific genetic mutation, with the resistance being dominant and inheritable. This finding is crucial for understanding and managing herbicide resistance in crops (Dang et al., 2018).
Environmental Fate : The degradation and mineralization of diflufenican in different environments, like agricultural soil and urban gravel, have been compared. This research is significant in assessing the environmental impact of diflufenican in varied settings (Svendsen et al., 2020).
Soil Microbial Activity : The impact of diflufenican on soil microbial activity and nitrogenase activity has been evaluated, highlighting its environmental implications and potential effects on soil health (Niewiadomska et al., 2018).
Safety And Hazards
Future Directions
Diflufenican, the non-deuterium labeled version, is being introduced as a new herbicide for North America under the brand name Convintro . It aims to tackle two of the most prolific weeds facing farmers today – waterhemp and Palmer Amaranth . This suggests potential future directions for Diflufenican-d3 in similar applications, although specific details are not available in the retrieved sources.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-HOKOUOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflufenican-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.